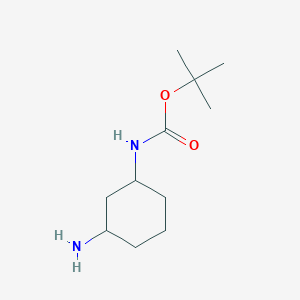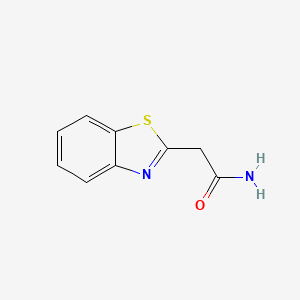
2-(1,3-Benzotiazol-2-il)acetamida
Descripción general
Descripción
2-(1,3-Benzothiazol-2-yl)acetamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound features a benzothiazole ring system attached to an acetamide group, which has been shown to be a versatile moiety in medicinal chemistry. The compound and its derivatives have been explored for various pharmacological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives has been achieved through different methods. One approach involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different reagents to introduce various substituents . Another method includes the condensation of benzothiazoles with acetic acid under reflux conditions . These synthetic routes have been optimized to overcome disadvantages such as high temperatures, prolonged reaction times, and the use of toxic solvents .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-yl)acetamide has been characterized by various spectroscopic techniques. The compound crystallizes with two molecules in the asymmetric unit, with dihedral angles between the benzothiazol-2-yl ring system and the acetamide group indicating the orientation of these moieties . Hydrogen bonding plays a significant role in the crystal structure, contributing to the stability and packing of the molecules .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)acetamide and its derivatives undergo various chemical reactions that are essential for their biological activities. The presence of the acetamide group allows for reactions such as acylation, and the benzothiazole ring can participate in electrophilic substitution reactions. These reactions are crucial for the synthesis of compounds with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives have been studied to understand their behavior in biological systems. The acidity constants (pKa) of these compounds have been determined, indicating the protonation states under physiological conditions . The photophysical properties have also been investigated, revealing how substituents on the benzothiazole ring affect the hydrogen bonding and overall molecular assembly .
Aplicaciones Científicas De Investigación
Aplicaciones Antituberculosas
Investigaciones recientes han destacado la síntesis de nuevos derivados de benzotiazol, incluyendo BTAA, por sus potenciales propiedades antituberculosas. Estos compuestos han mostrado una actividad prometedora in vitro e in vivo contra Mycobacterium tuberculosis. Las vías de síntesis como el acoplamiento diazo, la condensación de Knoevenagel y la irradiación de microondas se han empleado para crear estos derivados. Los estudios de acoplamiento molecular sugieren que los derivados de BTAA podrían servir como potentes inhibidores con una actividad antituberculosa mejorada .
Actividad Anticonvulsiva
BTAA se ha incorporado al diseño de nuevas hidrazonas y acetohidrazonas, evaluadas por sus efectos anticonvulsivos. Los compuestos más activos en esta serie han demostrado una protección significativa contra las convulsiones psicomotoras en modelos animales. Los estudios computacionales han respaldado estos hallazgos, indicando buenas propiedades de unión con dianas moleculares de la epilepsia como los receptores GABA .
Propiedades Antiinflamatorias
Se ha informado que BTAA exhibe propiedades antiinflamatorias. Si bien los mecanismos exactos no se detallan completamente en la literatura disponible, se está investigando la interacción del compuesto con varias vías bioquímicas involucradas en la inflamación. Esto incluye la modulación de citocinas y la inhibición de enzimas que contribuyen a las respuestas inflamatorias.
Actividad Antimicrobiana
La porción benzotiazol de BTAA es conocida por su amplia actividad antimicrobiana. Esto incluye el potencial para inhibir el crecimiento de varias bacterias y hongos, lo cual es crucial en el desarrollo de nuevos antibióticos y agentes antifúngicos. La relación estructura-actividad de los derivados de BTAA es un área clave de enfoque para mejorar esta aplicación .
Investigación Anticancerígena
Los derivados de BTAA se han explorado por sus propiedades anticancerígenas. La capacidad del compuesto para interferir con la proliferación de células cancerosas lo convierte en un candidato para el desarrollo de nuevos agentes quimioterapéuticos. La investigación está en curso para comprender su modo de acción y posibles dianas dentro de las células cancerosas .
Sensores Ambientales y Biológicos
BTAA tiene un uso potencial como sonda fluorescente para la detección de iones metálicos en muestras ambientales y biológicas. Sus propiedades fluorescentes se pueden utilizar en el desarrollo de sensores que son sensibles, selectivos y capaces de operar en diversas condiciones. Esta aplicación es particularmente relevante para monitorear la contaminación y estudiar los sistemas biológicos.
Mecanismo De Acción
Direcciones Futuras
Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWFXSMDQBKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621530 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51542-41-7 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




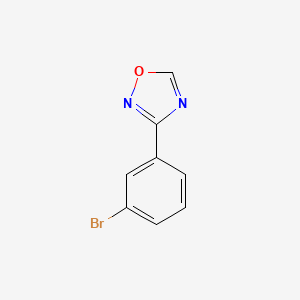




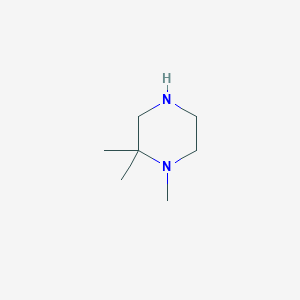
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
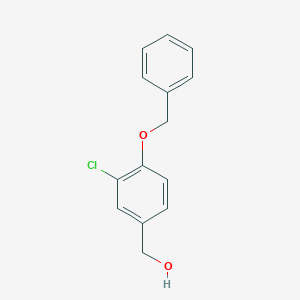
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
